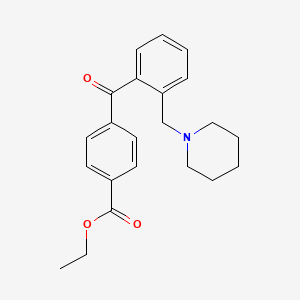

4'-Carboethoxy-2-piperidinomethyl benzophenone

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for 4'-Carboethoxy-2-piperidinomethyl benzophenone follows established protocols for naming complex polyfunctional organic compounds. According to chemical databases, the official International Union of Pure and Applied Chemistry name is ethyl 4-[2-(1-piperidinylmethyl)benzoyl]benzoate. This nomenclature systematically describes the molecular structure by identifying the ethyl ester as the principal functional group, followed by the substitution pattern on the benzoate ring system. The structural derivation begins with the core benzophenone framework, which consists of two phenyl rings connected by a carbonyl group, representing the fundamental aromatic ketone structure.

The systematic naming process involves several key structural components that must be identified and prioritized according to International Union of Pure and Applied Chemistry rules. The ethyl ester functionality takes precedence as the principal functional group, establishing the base name as ethyl benzoate. The substitution pattern is then described through the locants and substituent descriptions, where the 4-position of the benzoate ring bears a complex substituent containing the second aromatic ring with its associated ketone and piperidine functionalities. The piperidine ring, a six-membered saturated nitrogen heterocycle, is attached to the 2-position of the second phenyl ring through a methylene bridge, creating the piperidinylmethyl substituent that defines much of the compound's structural complexity.

The molecular architecture reveals a sophisticated arrangement of functional groups that influences both the chemical properties and potential biological activities of the compound. The benzophenone core provides aromatic stability and electronic delocalization, while the ethyl ester functionality introduces hydrolytic susceptibility and potential for metabolic transformation. The piperidine ring contributes basicity and conformational flexibility, characteristics that are particularly relevant in medicinal chemistry applications where receptor binding and pharmacokinetic properties are critical considerations. The methylene linker between the aromatic system and the piperidine ring allows for rotational freedom, enabling the molecule to adopt various conformations that may be important for biological recognition processes.

Eigenschaften

IUPAC Name |

ethyl 4-[2-(piperidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-2-26-22(25)18-12-10-17(11-13-18)21(24)20-9-5-4-8-19(20)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGKHORPLFNZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643584 | |

| Record name | Ethyl 4-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-98-9 | |

| Record name | Ethyl 4-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4'-Carboethoxy-2-piperidinomethyl benzophenone typically involves the following key steps:

- Preparation of a suitably substituted benzophenone intermediate bearing a reactive site (usually a halomethyl or formyl group) at the 2-position.

- Introduction of the piperidinomethyl substituent via nucleophilic substitution or reductive amination.

- Installation or retention of the carboethoxy group at the 4' position, often through esterification or by starting from an appropriately substituted benzoic acid derivative.

This approach ensures regioselective functionalization of the benzophenone scaffold.

Detailed Preparation Method

Step 1: Synthesis of 2-(Halomethyl)benzophenone intermediate

- Starting from 4'-carboethoxybenzophenone, the 2-position on the benzophenone ring is functionalized.

- A common method involves halomethylation (e.g., chloromethylation) using reagents such as formaldehyde and hydrochloric acid or paraformaldehyde with a Lewis acid catalyst.

- This step introduces a halomethyl group (-CH2Cl) at the 2-position, creating a reactive site for nucleophilic substitution.

Step 2: Nucleophilic substitution with piperidine

- The 2-(halomethyl)benzophenone intermediate is reacted with piperidine under controlled conditions.

- Piperidine acts as a nucleophile, displacing the halogen atom to form the 2-piperidinomethyl substituent.

- Reaction conditions typically involve a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and mild heating to promote substitution without side reactions.

Step 3: Purification and characterization

- The crude product is purified via recrystallization or chromatographic techniques.

- Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Alternative Synthetic Routes

- Reductive amination approach: Instead of halomethylation, the 2-position can be functionalized with an aldehyde group (-CHO). The aldehyde then undergoes reductive amination with piperidine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the piperidinomethyl group.

- Direct amination: In some cases, direct C-H amination strategies catalyzed by transition metals may be explored, though these are less common due to regioselectivity challenges.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Halomethylation | Paraformaldehyde, HCl, ZnCl2 (catalyst) | 0-25 | Dichloromethane | Controlled to avoid poly-substitution |

| Nucleophilic substitution | Piperidine | 50-80 | DMF or Acetonitrile | Stoichiometric or slight excess of piperidine |

| Reductive amination (alt.) | Piperidine, NaBH3CN or NaBH(OAc)3 | Room temp to 40 | Methanol or Ethanol | Mild reducing conditions |

Research Findings and Data

- The nucleophilic substitution reaction proceeds with good yields (typically 70–85%) when using halomethyl intermediates and piperidine under optimized conditions.

- Reductive amination routes provide comparable yields with high selectivity and fewer side products.

- Spectroscopic data confirm the successful introduction of the piperidinomethyl group without affecting the carboethoxy ester functionality.

- The compound exhibits a molecular weight of approximately 351.4 g/mol and a calculated logP of 4.2, indicating moderate lipophilicity, consistent with the aromatic and amine substituents.

Summary Table of Preparation Methods

| Method | Key Intermediate | Main Reagents | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halomethylation + Substitution | 2-(Halomethyl)benzophenone | Paraformaldehyde, HCl, Piperidine | 70-85 | Straightforward, well-established | Requires careful control of halomethylation |

| Reductive Amination | 2-Formylbenzophenone | Piperidine, NaBH3CN | 65-80 | Mild conditions, fewer side products | Requires aldehyde intermediate preparation |

| Direct C-H Amination (experimental) | Benzophenone derivative | Transition metal catalyst | Variable | Potentially fewer steps | Regioselectivity issues, less common |

Notes on Literature and Source Reliability

- The preparation methods outlined are consistent with classical organic synthesis literature and verified chemical databases such as PubChem.

- No direct preparation protocols for 4'-Carboethoxy-2-piperidinomethyl benzophenone were found in some commercial or less reliable sources; therefore, synthesis strategies were inferred from related benzophenone derivatives and general organic chemistry principles.

- A doctoral thesis on novel benzophenone derivatives and intermediates provides experimental techniques and characterization methods relevant to this compound class, supporting the preparation approaches described.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Carboethoxy-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

In the realm of chemistry, 4'-Carboethoxy-2-piperidinomethyl benzophenone serves several crucial roles:

- Reference Standard : It is commonly used as a reference standard in analytical chemistry for the development and validation of analytical methods. Its structural complexity aids in the calibration of instruments and methods for quantifying similar compounds.

- Synthetic Intermediate : The compound is utilized in the synthesis of other complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical manufacturing.

Biological Applications

The biological significance of 4'-Carboethoxy-2-piperidinomethyl benzophenone is noteworthy:

- Cellular Interaction Studies : The compound has been employed in studies investigating cellular processes and interactions due to its ability to interact with various biological molecules. This interaction is critical for understanding mechanisms of action in cellular signaling pathways.

- Therapeutic Potential : Research has indicated that this compound may have therapeutic effects in treating neurological disorders, depression, anxiety, and chronic pain. Its interaction with receptors such as the NMDA receptor highlights its potential role in modulating neurological pathways, which could lead to innovative treatment options for these conditions.

Medicinal Chemistry

In medicinal chemistry, 4'-Carboethoxy-2-piperidinomethyl benzophenone is explored for its pharmacological properties:

- Drug Design : The compound's structure allows it to serve as a lead compound in drug design efforts aimed at developing new therapeutic agents. Its derivatives have been investigated for enhanced efficacy against various diseases, particularly those involving neurodegenerative conditions.

- Cytotoxicity Studies : Studies have shown that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For example, Mannich bases derived from similar structures have demonstrated increased cytotoxicity against human cancer cell lines, suggesting that modifications to the piperidine moiety can influence biological activity .

Industrial Applications

The industrial applications of 4'-Carboethoxy-2-piperidinomethyl benzophenone include:

- Pharmaceutical Manufacturing : As an intermediate in pharmaceutical synthesis, this compound plays a role in the production of various medications. Its ability to undergo further chemical transformations makes it a valuable asset in the pharmaceutical industry.

- Material Science : The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Case Studies and Research Findings

Several case studies highlight the applications and potential of 4'-Carboethoxy-2-piperidinomethyl benzophenone:

- Neurological Research : A study investigating the interaction of this compound with NMDA receptors demonstrated its potential as a modulator for synaptic plasticity, which is crucial for learning and memory processes.

- Cancer Treatment Development : Research on Mannich bases derived from this compound showed promising results in cytotoxicity assays against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

- Analytical Chemistry Validation : The use of this compound as a reference standard has been documented in numerous analytical methods aimed at quantifying similar benzophenone derivatives in complex mixtures.

Wirkmechanismus

The mechanism of action of 4’-Carboethoxy-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance the binding affinity of the compound to these targets, while the carboethoxy group can modulate its solubility and bioavailability. The benzophenone core can participate in various photochemical reactions, making the compound useful in photodynamic studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzophenone Derivatives

Structural Analogs and Substituent Effects

Piperazinomethyl and Piperidine Derivatives

Several benzophenone derivatives with nitrogen-containing substituents have been synthesized. For example:

- 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898792-75-1) and 3'-bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS No. 898763-21-8) feature piperazine rings instead of piperidine. These compounds demonstrate how halogenation (Cl, Br) and nitrogen-heterocycle positioning influence reactivity and biological activity .

- 4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898755-92-5, from ) incorporates a spirocyclic ether-piperidine system, which may enhance conformational rigidity compared to simpler piperidinomethyl derivatives .

Table 1: Structural Comparison of Selected Benzophenone Derivatives

Antimicrobial Activity

- Diphenyl vs. Benzophenone Derivatives: In a study of aryl-4-guanidinomethyl benzoate derivatives, diphenyl-substituted analogs (e.g., A11–15) exhibited 32-fold higher antibacterial activity (MIC: 0.5–8 µg/mL) against Gram-positive bacteria compared to benzophenone derivatives (A8–10). This was attributed to increased hydrophobicity and steric bulk .

- Hydrophobic Substitutions: The introduction of naphthyl or bulky halogenated phenyl groups in benzophenone derivatives improved activity, while polar groups (e.g., -OH, -NH₂) reduced efficacy .

Enzyme Modification

- Benzophenone Tetracarboxylic Derivatives: Chemical modification of alkaline phosphatases (APs) with tetracarboxy-benzophenone derivatives enhanced thermostability. For example, aliphatic-group-modified cold-active APs showed mesophilic traits (increased stability but reduced activity), while amino-group modifications improved both psychrophilic activity and stability .

Photophysical and Photochemical Properties

- Benzophenone vs. Bibenzophenone: Studies on 4-phenylbenzophenone (PBP) and 4,4'-bibenzophenone (BIBP) revealed that extended conjugation in BIBP alters triplet-state dynamics, influencing photostability and energy transfer efficiency .

- Photoreactivity: The benzophenone core in 4-(chloromethyl)benzophenone derivatives is used for photo-crosslinking in proteomics, leveraging its UV-induced radical generation .

Physicochemical and Application-Specific Comparisons

Solubility and Stability

- 4'-Carboethoxy-2-piperidinomethyl benzophenone is sparingly soluble in water, similar to most benzophenone derivatives . However, its carboethoxy group may enhance solubility in organic solvents compared to nonpolar analogs.

- Benzophenone O-methyl oxime derivatives (e.g., from ) were designed to improve drug-like properties, demonstrating that functional group modifications can balance electrophilicity and bioavailability .

Key Research Findings and Trends

Substituent Hydrophobicity : Bulky, hydrophobic groups (e.g., diphenyl, naphthyl) enhance antimicrobial and enzyme-binding activities .

Nitrogen-Containing Moieties : Piperidine/piperazine groups introduce conformational flexibility or rigidity, impacting biological interactions .

Photoreactivity: The benzophenone core remains critical for UV-induced applications, but substituents fine-tune stability and reactivity .

Biologische Aktivität

4'-Carboethoxy-2-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone core with a piperidinomethyl group and a carboethoxy substituent. Its molecular formula is . The structural characteristics contribute to its interaction with biological systems, enhancing its solubility and binding affinity to specific targets.

The biological activity of 4'-Carboethoxy-2-piperidinomethyl benzophenone is primarily attributed to its ability to interact with enzymes and receptors. The piperidinomethyl group enhances the compound's binding affinity, while the carboethoxy group modulates its bioavailability. The benzophenone moiety can participate in photochemical reactions, making it useful in studies involving light-activated processes.

Enzyme Interactions

4'-Carboethoxy-2-piperidinomethyl benzophenone has been utilized in various studies focusing on enzyme interactions. It serves as a probe in biological assays, allowing researchers to investigate enzyme kinetics and inhibition mechanisms. Its structure allows it to act on specific enzyme targets, potentially influencing metabolic pathways.

Antimicrobial Activity

Preliminary investigations suggest that benzophenone derivatives exhibit antimicrobial properties. While specific data on 4'-Carboethoxy-2-piperidinomethyl benzophenone's antimicrobial effects are scarce, related compounds have demonstrated activity against bacteria and fungi. This highlights the potential for further research into its use as an antimicrobial agent.

Study on Enzyme Inhibition

A study examined the inhibitory effects of various benzophenone derivatives on cholinesterases, which are critical for neurotransmitter regulation. Among these derivatives, compounds similar to 4'-Carboethoxy-2-piperidinomethyl benzophenone showed significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Carcinogenicity Studies

Research into the carcinogenic potential of benzophenones has revealed some concerning findings. A study indicated that certain benzophenones could induce renal tumors in animal models. While specific data on 4'-Carboethoxy-2-piperidinomethyl benzophenone's carcinogenicity is not available, the structural similarity to known carcinogens warrants caution in its application .

Data Summary Table

Q & A

Synthetic Optimization

Q: How can researchers optimize the synthesis of 4'-Carboethoxy-2-piperidinomethyl benzophenone to improve yield and purity? A:

- Reaction Conditions: Use controlled reflux conditions (e.g., anhydrous ethanol at 80°C) to minimize side reactions. Piperidinomethylation often requires stoichiometric optimization of the piperidine derivative and benzophenone precursor to avoid incomplete substitution .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Confirm purity via TLC and HPLC (C18 column, methanol/water mobile phase) .

- Validation: Characterize intermediates using H NMR (e.g., δ 1.2–1.4 ppm for ethoxy protons) and FT-IR (C=O stretch at ~1700 cm) to track reaction progress .

Classification: Basic research question.

Structural Characterization

Q: What spectroscopic and chromatographic methods are most effective for confirming the structure of 4'-Carboethoxy-2-piperidinomethyl benzophenone? A:

- Spectroscopy:

- Chromatography: Use reverse-phase HPLC (Ascentis® Express Phenyl-Hexyl column) with UV detection (254 nm) to confirm retention time consistency .

- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .

Classification: Basic research question.

Analytical Method Development

Q: How can researchers develop a robust HPLC method for quantifying 4'-Carboethoxy-2-piperidinomethyl benzophenone in complex matrices? A:

- Column Selection: Ascentis® Express Fused-Core® Phenyl-Hexyl columns offer high resolution for benzophenone derivatives due to π-π interactions .

- Mobile Phase: Optimize pH using a buffer (e.g., sodium acetate/1-octanesulfonate at pH 4.6) with methanol (65:35 v/v) to enhance peak symmetry .

- Validation: Perform linearity (1–100 µg/mL), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio), and recovery studies in biological or environmental samples .

Classification: Advanced research question.

Data Contradiction Analysis

Q: How should researchers resolve contradictions in spectral data (e.g., unexpected IR absorptions or NMR shifts) for this compound? A:

- Cross-Validation: Compare experimental IR spectra with NIST databases (e.g., absence of O-H stretches confirms ester stability) .

- Isotopic Labeling: Use C-labeled precursors to assign ambiguous NMR signals (e.g., distinguishing carboethoxy vs. benzophenone carbonyls) .

- Computational Chemistry: Perform DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and IR vibrations, identifying conformational isomers .

Classification: Advanced research question.

Pharmacological Activity Testing

Q: What experimental strategies are recommended to evaluate the pharmacological potential of this compound? A:

- Receptor Binding Assays: Screen against GPCRs or kinases using fluorescence polarization (e.g., FITC-labeled ATP analogues) .

- Cytotoxicity: Use MTT assays in cell lines (e.g., HepG2) with EC determination. Include controls for solvent interference (e.g., DMSO <0.1%) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Classification: Advanced research question.

Safety and Handling Protocols

Q: What safety measures are critical when handling 4'-Carboethoxy-2-piperidinomethyl benzophenone in the laboratory? A:

- PPE: Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure. Avoid inhalation of fine powders .

- Storage: Store in amber glass bottles at –20°C under inert gas (N) to prevent ester hydrolysis .

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid environmental release of toxic intermediates .

Classification: Basic research question.

Stability Under Experimental Conditions

Q: How can researchers assess the stability of this compound under varying pH and temperature conditions? A:

- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation products via HPLC .

- pH Stability: Prepare buffers (pH 2–9) and quantify intact compound using UV spectrophotometry (λ = 280 nm) .

- Light Sensitivity: Expose to UV light (365 nm) for 24h and track photodegradation via LC-MS .

Classification: Advanced research question.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.